3-Fluoro-4-(3-nitrophenyl)phenol
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Overview
Description
3-Fluoro-4-(3-nitrophenyl)phenol is an organic compound with the molecular formula C12H8FNO3 It is a derivative of phenol, characterized by the presence of a fluorine atom at the third position and a nitro group at the fourth position on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-4-(3-nitrophenyl)phenol typically involves the nitration of 3-fluorophenol followed by a coupling reaction with a nitrobenzene derivative. One common method includes:
Nitration: 3-Fluorophenol is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the desired position.
Coupling Reaction: The nitrated product is then subjected to a coupling reaction with a suitable nitrobenzene derivative under controlled conditions to form this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as tin(II) chloride or hydrogen in the presence of a catalyst.
Substitution: The fluorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Tin(II) chloride, hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide, potassium tert-butoxide, elevated temperatures.
Major Products:
Oxidation: Quinones, hydroxylated derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
3-Fluoro-4-(3-nitrophenyl)phenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-(3-nitrophenyl)phenol depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the fluorine atom can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
3-Fluoro-4-nitrophenol: Similar structure but lacks the additional phenyl group.
4-Fluoro-3-nitrophenol: Positional isomer with different substitution pattern.
3-Nitrophenol: Lacks the fluorine atom, leading to different reactivity and properties.
Uniqueness: 3-Fluoro-4-(3-nitrophenyl)phenol is unique due to the presence of both fluorine and nitro groups, which impart distinct electronic and steric effects. These effects influence its reactivity, making it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Properties
IUPAC Name |
3-fluoro-4-(3-nitrophenyl)phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FNO3/c13-12-7-10(15)4-5-11(12)8-2-1-3-9(6-8)14(16)17/h1-7,15H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYVMJTMXDGURFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=C(C=C(C=C2)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30684276 |
Source
|
Record name | 2-Fluoro-3'-nitro[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30684276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261935-86-7 |
Source
|
Record name | 2-Fluoro-3'-nitro[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30684276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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